4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 1798679-55-6
VCID: VC7288331
InChI: InChI=1S/C18H18FNO4/c1-12-9-16(11-17(21)23-12)24-15-5-7-20(8-6-15)18(22)13-3-2-4-14(19)10-13/h2-4,9-11,15H,5-8H2,1H3
SMILES: CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Molecular Formula: C18H18FNO4
Molecular Weight: 331.343

4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

CAS No.: 1798679-55-6

Cat. No.: VC7288331

Molecular Formula: C18H18FNO4

Molecular Weight: 331.343

* For research use only. Not for human or veterinary use.

4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one - 1798679-55-6

Specification

CAS No. 1798679-55-6
Molecular Formula C18H18FNO4
Molecular Weight 331.343
IUPAC Name 4-[1-(3-fluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Standard InChI InChI=1S/C18H18FNO4/c1-12-9-16(11-17(21)23-12)24-15-5-7-20(8-6-15)18(22)13-3-2-4-14(19)10-13/h2-4,9-11,15H,5-8H2,1H3
Standard InChI Key WSFXFEGSYRCCTJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-[1-(3-fluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one, reflects its intricate architecture . Key structural components include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 1-position with a 3-fluorobenzoyl group.

  • Pyran-2-one core: A six-membered oxygen-containing ring with a ketone group at the 2-position and a methyl substituent at the 6-position.

  • 3-Fluorobenzoyl moiety: A benzoyl group with a fluorine atom at the meta position, enhancing electronic and steric properties.

The stereochemistry and spatial arrangement of these groups influence its reactivity and interactions with biological targets.

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from experimental and computational data :

PropertyValue
Molecular FormulaC₁₈H₁₈FNO₄
Molecular Weight331.34 g/mol
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Topological Polar Surface Area58.8 Ų
LogP (Octanol-Water)2.3 (estimated)

The compound’s moderate lipophilicity (LogP ≈ 2.3) suggests potential membrane permeability, a critical factor in drug design.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves multi-step organic reactions. A representative pathway includes :

  • Formation of the pyranone core: 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one serves as a starting material, synthesized via cyclization of diketene derivatives.

  • Introduction of the piperidine-fluorobenzoyl moiety: The hydroxyl group at the 4-position of the pyranone undergoes nucleophilic substitution with a pre-functionalized piperidine intermediate bearing the 3-fluorobenzoyl group.

  • Purification: Column chromatography isolates the target compound, often yielding crystalline solids .

Challenges in synthesis include optimizing reaction conditions (e.g., solvent choice, temperature) to enhance yields and minimize side products. For instance, refluxing in chloroform with piperidine as a catalyst has been employed in analogous syntheses .

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR)

Comparative studies highlight critical pharmacophoric elements:

  • Fluorine substitution: The meta-fluorine on the benzoyl group improves metabolic stability and target engagement compared to non-halogenated analogs .

  • Piperidine flexibility: The piperidine ring’s conformation influences spatial orientation, affecting interactions with chiral binding sites .

Comparative Analysis with Structural Analogs

Table 2 contrasts key features of 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one with related compounds :

CompoundSubstituentsMolecular WeightKey Applications
4-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one7-Methoxybenzofuran carbonyl383.4 g/molAntimicrobial research
3-[[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl]-3,4-dihydro-2H-naphthalen-1-one4-Fluorobenzoyl, naphthalenone365.4 g/molCNS disorder models
1-((3S,4S)-4-(((S)-3-(4-Fluorobenzyl)piperidin-1-yl)methyl)piperidin-3-yl)-3-(5-acetyl-4-methylthiazol-2-yl)ureaUrea-thiazole hybrid487.6 g/molKinase inhibition studies

The 3-fluorobenzoyl variant distinguishes itself through balanced lipophilicity and electronic effects, favoring both solubility and target binding .

Future Directions

Research Opportunities

  • Biological profiling: Prioritize in vitro assays to evaluate affinity for cannabinoid receptors, kinase targets, or antimicrobial activity.

  • Synthetic methodology: Explore catalytic asymmetric synthesis to access enantiomerically pure forms, potentially enhancing potency .

  • Computational modeling: Molecular dynamics simulations could predict binding modes and guide structural modifications .

Challenges

  • Solubility limitations: The compound’s low aqueous solubility may hinder in vivo applications, necessitating formulation strategies like nanoemulsions .

  • Metabolic stability: Fluorine substitution mitigates oxidative metabolism, but hepatic clearance pathways remain to be characterized .

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